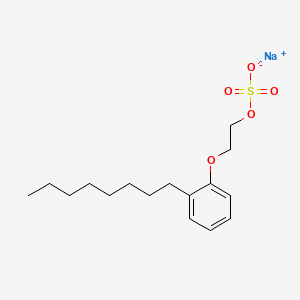
Sodium 2-(octylphenoxy)ethyl sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-(octylphenoxy)ethyl sulphate: is an anionic surfactant with the molecular formula C₁₆H₂₅NaO₅S and a molecular weight of 352.421 g/mol . This compound is commonly used in various industrial and research applications due to its surfactant properties, which allow it to reduce surface tension and enhance the solubility of hydrophobic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-(octylphenoxy)ethyl sulphate typically involves the sulfation of 2-(octylphenoxy)ethanol. The reaction is carried out using sulfating agents such as sulfur trioxide or chlorosulfonic acid under controlled conditions. The resulting product is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of sulfating agents to a solution of 2-(octylphenoxy)ethanol, followed by neutralization with sodium hydroxide. The product is then purified and dried to obtain the final compound .
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-(octylphenoxy)ethyl sulphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfate group to a hydroxyl group.
Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophilic reagents like sodium azide or sodium methoxide are commonly used.
Major Products:
Oxidation: Sulfonic acids.
Reduction: 2-(octylphenoxy)ethanol.
Substitution: Various substituted phenoxyethyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Sodium 2-(octylphenoxy)ethyl sulphate is used as a surfactant in various chemical reactions to enhance the solubility of hydrophobic compounds and improve reaction kinetics .
Biology: In biological research, this compound is used to solubilize membrane proteins and other hydrophobic biomolecules, facilitating their study and characterization .
Medicine: this compound is used in pharmaceutical formulations to improve the bioavailability of poorly soluble drugs .
Industry: In industrial applications, this compound is used in detergents, emulsifiers, and dispersants due to its excellent surfactant properties .
Mecanismo De Acción
The primary mechanism of action of sodium 2-(octylphenoxy)ethyl sulphate is its ability to reduce surface tension and enhance the solubility of hydrophobic compounds. This is achieved through the interaction of the hydrophobic octyl group with hydrophobic molecules and the hydrophilic sulfate group with water, forming micelles that encapsulate hydrophobic compounds . This property is utilized in various applications, including detergents, emulsifiers, and solubilizing agents.
Comparación Con Compuestos Similares
- Sodium 2-(nonylphenoxy)ethyl sulphate
- Sodium 2-(hexyloxy)ethyl sulphate
- Sodium 2-ethyl-3-hydroxyhexyl sulphate
- Sodium 2-(2-hexadecyloxyethoxy)ethyl sulphate
- Sodium 2-(2-butoxyethoxy)ethyl sulphate
Comparison: Sodium 2-(octylphenoxy)ethyl sulphate is unique due to its specific octyl group, which provides a balance between hydrophobic and hydrophilic properties, making it an effective surfactant. Compared to similar compounds with different alkyl chains, it offers optimal solubility and surface tension reduction properties .
Propiedades
Número CAS |
63175-99-5 |
|---|---|
Fórmula molecular |
C16H25NaO5S |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
sodium;2-(2-octylphenoxy)ethyl sulfate |
InChI |
InChI=1S/C16H26O5S.Na/c1-2-3-4-5-6-7-10-15-11-8-9-12-16(15)20-13-14-21-22(17,18)19;/h8-9,11-12H,2-7,10,13-14H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clave InChI |
FPFWMMGWQNAYFN-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=CC=C1OCCOS(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


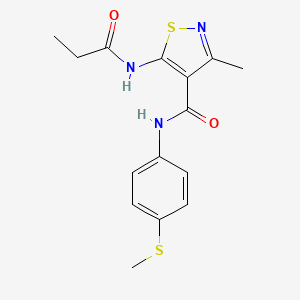
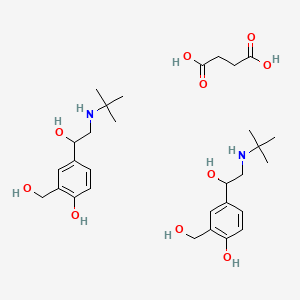
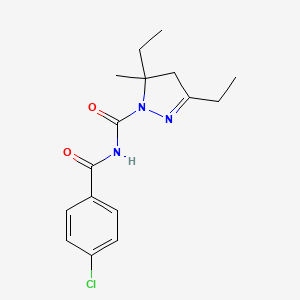

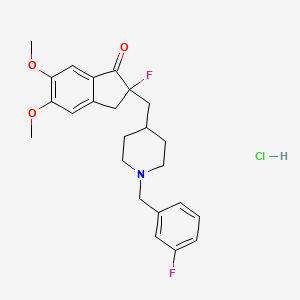
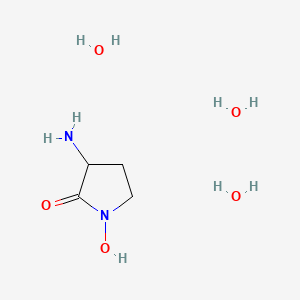
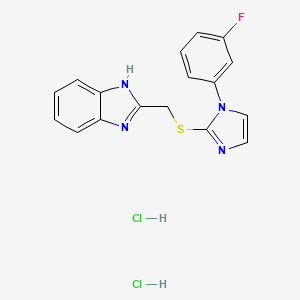


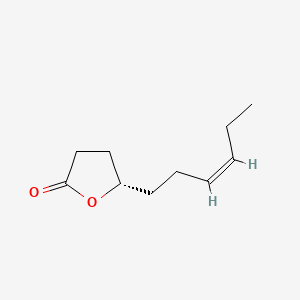
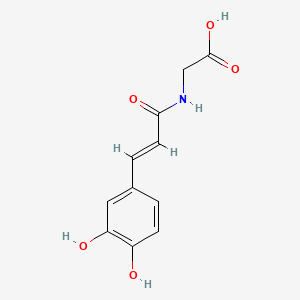
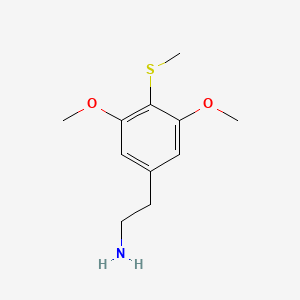
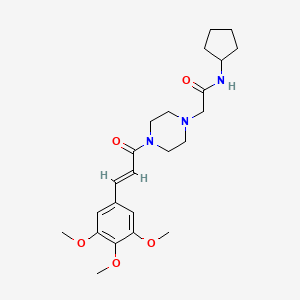
![Disodium;3-[2-[4-(carboxylatomethyl)-2,3-dihydropyrrol-1-yl]ethoxy]propanoate](/img/structure/B12772224.png)
